
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties, and a phenyloxazole group, which contributes to its stability and reactivity.
Mechanism of Action
Benzothiadiazole derivatives
Benzothiadiazole derivatives are often used as building blocks of optical materials . They generally act as an acceptor in polymer molecules . The photophysical behavior of such derivatives can be tuned by functionalization of benzothiadiazole or coordination to suitable metal ions .
Diphenylamine derivatives
Diphenylamine derivatives exhibit good electron-donating ability . They are used in the development of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as tetrakis(triphenylphosphine)palladium(0) and reagents like zinc cyanide in solvents such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Known for its electron-accepting properties and used in similar applications.
Phenyloxazole: Used in various organic synthesis applications and as a fluorescent probe.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide stands out due to its combined structural features, which confer both stability and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and therapeutic agents .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiadiazole moiety linked to an oxazole ring. The presence of these heterocycles contributes to its biological activity by influencing interactions with various biological targets.
Molecular Formula : C15H12N4O2S
Molecular Weight : 312.34 g/mol
CAS Number : [Not specified in current literature]
1. Antimicrobial Activity
Research has demonstrated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For example, a study investigating related benzothiadiazole compounds reported Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 µmol/mL against various bacterial strains .
Compound | MIC (µmol/mL) | Activity Type |
---|---|---|
4d | 10.7 - 21.4 | Bacterial |
4p | Not specified | Antifungal |
2. Anticancer Activity
The anticancer potential of compounds containing the benzothiadiazole structure has been explored extensively. In a recent study, derivatives exhibited cytotoxic effects against several cancer cell lines with IC50 values indicating potent activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4f | A549 (Lung) | 0.071 |
4f | HCT116 (Colon) | 0.194 |
These findings suggest that the compound may induce apoptosis in cancer cells by interfering with critical cellular pathways.
3. Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been documented. For instance, studies indicate that benzothiadiazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study focused on the compound's effects on breast cancer cells showed that treatment resulted in significant apoptosis induction compared to untreated controls. The percentage of apoptotic cells increased from 0.89% in untreated controls to approximately 37.83% after treatment with the compound for 24 hours .
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of synthesized benzothiadiazole derivatives were tested against eight bacterial and eight fungal species. The best-performing compound demonstrated a broad spectrum of activity, confirming the relevance of this chemical class in developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Many related compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at critical checkpoints.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-15(18-11-7-4-8-12-14(11)20-23-19-12)16-17-9-13(22-16)10-5-2-1-3-6-10/h1-9H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGJVVTXXSSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.